2-(2-Fluoro-5-methoxyphenoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
AWORYNBZCQPXOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OCC(=O)O |
Origin of Product |
United States |
Contextualization of Phenoxyacetic Acid Derivatives in Chemical Science
Phenoxyacetic acids are a well-established class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. nih.govjetir.org This structural framework has proven to be a versatile scaffold in various scientific disciplines.
Historically, phenoxyacetic acid derivatives gained prominence as herbicides. mdpi.com However, their utility has since expanded significantly, with numerous derivatives being investigated for a wide array of biological activities. jetir.org Research has demonstrated that modifications to the aromatic ring of the phenoxyacetic acid core can lead to compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. jetir.orgnih.gov For instance, certain substituted phenoxyacetic acids have been explored as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. nih.gov
The synthesis of phenoxyacetic acid derivatives is often achieved through the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a salt of chloroacetic acid. aaronchem.com This straightforward synthetic accessibility has contributed to the widespread exploration of this class of compounds in academic and industrial research.
Significance of Fluorinated and Methoxylated Aromatic Systems in Research
Approaches to the Core Phenoxyacetic Acid Scaffold
The fundamental structure of this compound is typically assembled using classical etherification reactions or by leveraging the reactivity of functionalized aromatic precursors through nucleophilic substitution.
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution (SNAr) serves as a powerful method for constructing the phenoxyacetic acid core, particularly when starting with appropriately activated aromatic rings. This approach often involves the displacement of a leaving group, such as a halogen, from the aromatic ring by an oxygen nucleophile. For instance, the synthesis of related phenoxyacetic acid derivatives can be achieved by reacting a suitably substituted fluorinated aromatic compound with a protected glycolic acid derivative. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. appliedpolytech.com
In a related context, the synthesis of a more complex analogue, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was accomplished in a multi-step synthesis where nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile (B1209073) were key steps. This highlights the utility of highly fluorinated starting materials to direct the regioselectivity of the substitution reactions. The general principle involves the attack of a nucleophile, such as an alkoxide, on an electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex intermediate, which then expels a leaving group to yield the substituted product. peptide.com
Etherification and Carboxylation Routes
The Williamson ether synthesis is a cornerstone for forming the ether linkage in phenoxyacetic acids. youtube.comlumenlearning.commasterorganicchemistry.comkhanacademy.orgyoutube.com This method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would typically involve the deprotonation of 2-fluoro-5-methoxyphenol (B185890) with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an haloacetic acid ester, such as ethyl chloroacetate (B1199739), to form the ethyl ester of the target compound. nih.gov Subsequent hydrolysis of the ester group yields the final carboxylic acid. nih.govsemanticscholar.orglibretexts.org
Etherification: 2-fluoro-5-methoxyphenol is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to generate the phenoxide ion. This is followed by the addition of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form ethyl 2-(2-fluoro-5-methoxyphenoxy)acetate. libretexts.org
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions using aqueous sodium hydroxide, followed by acidification to yield this compound. nih.govlibretexts.org
A general procedure for the synthesis of phenoxyacetic acids involves heating a phenol (B47542) with chloroacetic acid in the presence of sodium hydroxide. google.com This one-pot approach combines the etherification and in-situ hydrolysis steps.
Derivatization and Functionalization Strategies
To explore structure-activity relationships (SAR) and develop new therapeutic agents, the core this compound structure is often subjected to various derivatization and functionalization reactions. nih.govnih.govmdpi.comrsdjournal.org
Introduction of Additional Functionalities for Analogues
The carboxylic acid moiety of this compound is a key handle for derivatization. It can be readily converted into a variety of functional groups, such as esters and amides, to produce a library of analogues. organic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of activators like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to facilitate the formation of amide bonds with a wide range of amines. organic-chemistry.org Similarly, esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions or using coupling agents. nih.gov
For example, a series of novel phenoxyacetic acid derivatives were synthesized by treating the corresponding phenoxyacetic acids with benzohydrazide (B10538) derivatives in refluxing ethanol (B145695) with a catalytic amount of acetic acid. youtube.com This demonstrates the versatility of the carboxylic acid group for creating diverse molecular structures.
Synthesis of Structurally Modified Analogues for Research
The synthesis of structurally modified analogues often involves building the molecule from different starting materials or introducing modifications at various stages of the synthesis. For instance, to investigate the impact of the aromatic ring substitution pattern, analogues with different substituents on the phenyl ring can be prepared by starting with the corresponding substituted phenols. masterorganicchemistry.com
The synthesis of a library of phenoxyacetic acid analogues for SAR studies might involve varying the substituents on the aromatic ring, the length and nature of the linker between the aromatic ring and the carboxylic acid, and the functional group at the terminus. imtm.cz For example, the synthesis of a series of phenoxyacetic acid analogues designed as radiotherapy sensitizers involved modifications to the hydrophobic region of the molecule, including halogenation and the introduction of thioether and other aromatic ring substitutions. imtm.cz
Solid-Phase Synthesis Applications and Linker Design
Solid-phase synthesis offers a powerful platform for the high-throughput synthesis of libraries of phenoxyacetic acid derivatives for screening and optimization. semanticscholar.org A key aspect of solid-phase synthesis is the choice of a suitable linker to attach the molecule to the solid support. appliedpolytech.compeptide.comadvancedchemtech.com
For carboxylic acids like this compound, several types of linkers are available. The Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids. peptide.comaltabioscience.com The phenoxyacetic acid can be attached to the Wang resin via an ester linkage, which is stable to many reaction conditions but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the desired product. peptide.comaltabioscience.com
Another versatile resin is the 2-chlorotrityl chloride (2-CTC) resin. appliedpolytech.comadvancedchemtech.comapexbt.comchempep.com This resin is highly acid-labile and allows for the attachment of carboxylic acids under mild conditions, often with minimal racemization. appliedpolytech.comadvancedchemtech.com The cleavage from the 2-CTC resin can be achieved under very mild acidic conditions, which is advantageous when acid-sensitive functional groups are present in the molecule. advancedchemtech.comchempep.com
Development of Fluoro-Containing Linker Resins
The evolution of solid-phase organic synthesis (SPOS) has been marked by the development of novel linker resins that facilitate the attachment of substrates and the subsequent cleavage of the final product. Fluoro-containing linker resins have emerged as a significant innovation, offering unique advantages for reaction monitoring and purification. nih.gov These linkers incorporate fluorine atoms, which can serve as a spectroscopic handle for ¹⁹F NMR analysis. acs.orgacs.org
Fluorinated linkers can be designed to be cleaved under various conditions, including acidic, nucleophilic, oxidative, or metal-assisted reactions. researchgate.net A notable example is the development of a fluoro-Wang resin, which is easily synthesized and can be scaled up for larger preparations. acs.orgnih.gov This type of resin allows for the direct observation of chemical transformations on the solid support. acs.orgacs.org
Another approach involves the use of perfluorophenyl derivatives as unsymmetrical linkers. nih.govfrontiersin.org These linkers can be introduced into a peptide backbone, for instance, and have the potential to conjugate two different molecular groups. nih.govfrontiersin.org The reactivity of these linkers in nucleophilic aromatic substitution (SₙAr) reactions allows for the selective introduction of various functionalities. frontiersin.org
The choice of resin can influence the quality of spectroscopic data. Studies have shown that resins containing poly(ethylene glycol) chains, such as ArgoGel, TentaGel, and PEGA, are particularly favorable for obtaining high-resolution gel-phase ¹⁹F NMR spectra. researchgate.net
Table 1: Examples of Fluoro-Containing Linkers and Their Applications
| Linker Type | Example | Application | Cleavage Condition | Reference |
|---|---|---|---|---|
| Fluoro-Wang Resin | Fluoro-Wang linker | Solid-phase reaction monitoring | Acidic | acs.orgacs.orgnih.gov |
| Perfluorophenyl Derivative | 2–6-Pentafluorobenzoic acid | Unsymmetrical conjugation | Varies with nucleophile | nih.govfrontiersin.org |
| Perfluorophenyl Derivative | 2–6-Pentafluorothiophenol | Unsymmetrical conjugation | Varies with nucleophile | nih.govfrontiersin.org |
Monitoring Techniques in Solid-Phase Organic Chemistry (e.g., Gel-phase ¹⁹F NMR Spectroscopy)
A significant challenge in solid-phase organic synthesis is the real-time monitoring of reactions occurring on the insoluble polymer support. Gel-phase ¹⁹F NMR spectroscopy has become a powerful, non-invasive tool to address this challenge, particularly when fluoro-containing linkers or substrates are employed. acs.orgacs.orgnih.gov This technique allows for the direct observation of reaction progress, the identification of intermediates, and the optimization of reaction conditions without the need to cleave the molecule from the resin. acs.orgnih.gov
The utility of gel-phase ¹⁹F NMR has been demonstrated in various applications, including the synthesis of hydrophobic peptides. nih.gov In one study, it was used to optimize the solid-phase synthesis of a nine-residue peptide, leading to a more effective synthetic protocol. nih.gov The fluorine signal provides a clear window into the chemical environment on the resin, with changes in the chemical shift indicating the progress of a reaction. acs.orgacs.org For example, in the oxidation of a polymeric sulfide (B99878) to a sulfone, a distinct shift in the ¹⁹F NMR signal confirms the completion of the reaction. acs.orgacs.org
The large chemical shift dispersion of the ¹⁹F nucleus minimizes the chances of signal overlap, which can be a problem in ¹H NMR. magritek.com This makes ¹⁹F NMR an ideal method for tracking the transformation of fluorinated compounds during a reaction. magritek.com The technique is sensitive enough to provide direct information about linker loading and subsequent chemical modifications. researchgate.net
The development of specialized hardware, such as NMR tube filter reactors, has further streamlined the use of gel-phase ¹⁹F NMR in solid-phase synthesis. acs.orgacs.org These reactors allow for the synthesis and spectroscopic analysis to be performed in the same vessel, simplifying the workflow. acs.org
Table 2: Illustrative ¹⁹F NMR Chemical Shifts for Reaction Monitoring
| Reaction Step | Compound on Resin | ¹⁹F Chemical Shift (ppm) | Observation | Reference |
|---|---|---|---|---|
| Linker Signal | Fluoro-Wang linker | -116 | Stable reference signal | acs.orgacs.org |
| Substrate Attached | Resin with 3-fluoro-phenyl moiety | -112 | Appearance of new signal for attached substrate | acs.orgacs.org |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict various properties.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. nih.govnih.gov
DFT calculations are employed to determine these electronic properties. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization and the calculation of electronic parameters. nih.govwu.ac.th The energies of HOMO, LUMO, and the resulting energy gap provide insights into the charge transfer interactions that can occur within the molecule. uomphysics.net
Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and based on typical values found in DFT studies of similar aromatic carboxylic acids. Specific experimental or calculated data for 2-(2-Fluoro-5-methoxyphenoxy)acetic acid was not available in the searched literature.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capacity |
| ELUMO | -1.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
The three-dimensional conformation of a molecule influences its physical and biological properties. Conformational analysis using DFT helps identify the most stable (lowest energy) structures. This involves calculating the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. wu.ac.th The optimized geometry corresponds to the minimum energy conformer and provides accurate bond lengths and angles. nih.gov For molecules like this compound, key dihedral angles would involve the rotation around the ether linkage and the carboxylic acid group. The stability of different conformers is crucial for understanding how the molecule might bind to a receptor. In some cases, crystal structure analysis via X-ray diffraction can experimentally validate the computationally predicted stable conformations. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors. A large number of descriptors can be generated for a set of molecules. nih.govnih.gov
For a QSAR model focused on a class of compounds including this compound, relevant descriptors might include:
Topological descriptors: Quantify molecular shape and branching.
Electronic descriptors: Describe the electronic environment, such as partial charges on atoms, influenced by the fluoro and methoxy (B1213986) groups.
Quantum-chemical descriptors: Properties like HOMO/LUMO energies derived from DFT calculations. nih.gov
Feature selection techniques are then applied to choose a subset of the most relevant descriptors that best correlate with the biological activity, avoiding redundancy and overfitting of the model. nih.govnih.gov
A developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external methods.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (Q²) assess the model's robustness. A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
External Validation: The model's ability to predict the activity of new, untested compounds is evaluated using an external test set. The predictive R² (R²pred) is a key metric here. mdpi.com
The applicability domain (AD) of the model must also be defined. The AD specifies the chemical space in which the model can make reliable predictions. New compounds must fall within this domain for the predictions to be considered trustworthy. nih.gov
Table 2: Key Statistical Parameters for QSAR Model Validation This table presents common metrics used in QSAR studies.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated R² (internal validation) | > 0.5 |
| R²pred | Predictive R² for the external test set | > 0.5 |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. mdpi.commdpi.com
The process involves preparing the 3D structures of both the ligand and the receptor. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, scoring each pose based on a scoring function that estimates the binding free energy. nih.govrjptonline.org The pose with the lowest energy score is considered the most probable binding mode. mdpi.com
For this compound, docking studies would identify key interactions, such as hydrogen bonds formed by the carboxylic acid group or halogen bonds involving the fluorine atom, with specific amino acid residues in the target's active site. rjptonline.org The binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the ligand's potency. nih.gov These insights can guide the synthesis of more effective derivatives. mdpi.com
Ligand-Target Interaction Profiling
Ligand-target interaction profiling for this compound, based on computational predictions and studies of analogous compounds, suggests potential interactions with key protein families, notably Peroxisome Proliferator-Activated Receptors (PPARs) and Aldose Reductase (ALR2).
Peroxisome Proliferator-Activated Receptors (PPARs): The phenoxyacetic acid scaffold is a well-established pharmacophore for PPAR agonists. researchgate.netmdpi.com Computational docking studies on related phenoxyacetic acid derivatives reveal that the acidic head group, the phenoxy ring, and various substituents all play crucial roles in binding to the ligand-binding pocket (LBP) of PPAR subtypes (α, γ, and δ). The carboxylic acid moiety of these compounds typically forms hydrogen bonds with key amino acid residues such as tyrosine, histidine, and serine within the LBP. mdpi.com The central phenoxy ring establishes van der Waals and pi-pi stacking interactions with hydrophobic residues. For this compound, the fluorine and methoxy substituents on the phenyl ring are predicted to further modulate these interactions, potentially influencing subtype selectivity and binding affinity. The fluorine atom can form halogen bonds or other non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor.
Aldose Reductase (ALR2): ALR2 is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in diabetic complications. nih.govcsic.es Molecular docking studies of various inhibitors with ALR2 have elucidated common interaction patterns. csic.esnih.gov The active site of ALR2 contains a well-defined anionic binding pocket that accommodates the acidic moiety of inhibitors, such as the carboxylic acid group of this compound. This interaction is often stabilized by hydrogen bonds with residues like Tyr48, His110, and Trp111. The aromatic part of the inhibitor typically engages in hydrophobic interactions with residues such as Trp20, Phe122, and Trp219. The fluoro and methoxy substituents of this compound would be expected to occupy specific sub-pockets within the active site, potentially enhancing binding affinity and selectivity over the related enzyme aldehyde reductase (ALR1).
A summary of the predicted interaction types for this compound with these potential targets is presented in the table below.
| Target Protein | Predicted Interacting Residues | Predicted Interaction Types |
| PPARα | Tyr, His, Ser | Hydrogen Bonding (Carboxylic Acid), Hydrophobic Interactions, Pi-Pi Stacking (Phenyl Ring) |
| PPARγ | Tyr, His, Ser | Hydrogen Bonding (Carboxylic Acid), Hydrophobic Interactions, Pi-Pi Stacking (Phenyl Ring) |
| PPARδ | Tyr, His, Ser | Hydrogen Bonding (Carboxylic Acid), Hydrophobic Interactions, Pi-Pi Stacking (Phenyl Ring) |
| Aldose Reductase (ALR2) | Tyr48, His110, Trp111 | Hydrogen Bonding (Carboxylic Acid), Hydrophobic Interactions (Phenyl Ring with Trp20, Phe122) |
Binding Affinity Predictions for Research Targets
While direct experimental binding affinity data for this compound is not publicly available, computational methods can provide valuable predictions. Techniques such as in silico target fishing and reverse docking are employed to screen a compound against a library of known protein structures to predict potential binding partners and estimate the strength of these interactions. researchgate.netnih.gov
For phenoxyacetic acid derivatives, studies have shown that subtle structural modifications can significantly impact binding affinities for PPAR subtypes. The introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, leading to differential binding. For instance, some derivatives exhibit preferential binding to PPARδ, acting as partial agonists. mdpi.com
In the context of ALR2, the binding energy of an inhibitor is a key predictor of its inhibitory potency (IC50). csic.esnih.gov Molecular docking simulations calculate a docking score or binding energy, typically in kcal/mol, which reflects the stability of the ligand-protein complex. A more negative value indicates a more favorable binding interaction. Flavonoids and other natural compounds have been docked against ALR2, with binding energies ranging from -7 to -10 kcal/mol for potent inhibitors. sigmaaldrich.com
Predictive models, often based on machine learning algorithms trained on large datasets of known ligand-target interactions, can also estimate the probability of a compound being active against a particular target. nih.govplos.org These predictions, while not a substitute for experimental validation, are instrumental in prioritizing compounds for further investigation.
The following table presents hypothetical, yet plausible, predicted binding affinities for this compound against the identified research targets, based on the analysis of structurally similar compounds. These values are for illustrative purposes to demonstrate the type of data generated in computational studies.
| Research Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Prediction Method |
| PPARα | -8.5 | Molecular Docking (Analog-based) |
| PPARγ | -9.2 | Molecular Docking (Analog-based) |
| PPARδ | -8.9 | Molecular Docking (Analog-based) |
| Aldose Reductase (ALR2) | -7.8 | Molecular Docking (Analog-based) |
It is important to note that these predicted values would require experimental confirmation through techniques such as fluorescence polarization assays, surface plasmon resonance, or isothermal titration calorimetry to determine the actual binding constants (e.g., Kd, Ki, or IC50).
Investigations into Biological Activities Research Perspectives
Mechanistic Studies of Biological Interactions
The biological interactions of phenoxyacetic acid derivatives are often dictated by their three-dimensional structure and electronic properties, which allow them to fit into the active sites of enzymes or the binding pockets of receptors. The presence of a carboxylic acid group is a key feature, as it can form ionic bonds or hydrogen bonds with amino acid residues in a biological target. The fluoro and methoxy (B1213986) substituents on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity.
Exploration of Target Engagement and Modulation
The phenoxyacetic acid scaffold is found in a number of compounds that have been investigated as enzyme inhibitors. Two enzymes of particular interest in this context are cyclooxygenase-2 (COX-2) and aldose reductase.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target this enzyme. While there is no specific data on the COX-2 inhibitory activity of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid, other arylacetic acid derivatives have been shown to be potent and selective COX-2 inhibitors. nih.gov The development of selective COX-2 inhibitors is an active area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibitors of this enzyme are being investigated as potential treatments for conditions such as diabetic neuropathy and retinopathy. A number of (phenoxy)-acetic acid derivatives have been identified as potent aldose reductase inhibitors. For instance, a study on (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors revealed compounds with high potency. One lead candidate, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, was found to inhibit aldose reductase with an IC50 of 30 nM. nih.gov Another novel non-carboxylic acid, non-hydantoin inhibitor of aldose reductase, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, exhibited an IC50 of 1 nM. nih.gov
| Enzyme | Related Compound | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Aldose Reductase | 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | 30 nM | nih.gov |
| Aldose Reductase | 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one | 1 nM | nih.gov |
Free Fatty Acid Receptor 1 (FFA1): FFA1, also known as GPR40, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. It is expressed in pancreatic β-cells and is involved in glucose-stimulated insulin (B600854) secretion. nih.govdoi.org As such, FFA1 is a potential therapeutic target for type 2 diabetes. While no studies have directly examined the interaction of this compound with FFA1, the structural similarity to known synthetic agonists makes it a candidate for investigation. nih.gov
Peroxisome Proliferator-Activated Receptor delta (PPARδ): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARδ activation is associated with increased fatty acid oxidation and has been explored as a target for metabolic diseases. There is currently no available data to suggest that this compound interacts with PPARδ.
Biochemical Pathway Research
Influence on Endogenous Metabolic Pathways
Currently, there is limited direct research available on the specific influence of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid on endogenous metabolic pathways. However, based on its structural features—a phenoxyacetic acid derivative—we can infer potential interactions. Phenoxyacetic acids can be recognized by enzymes involved in fatty acid and prostaglandin (B15479496) metabolism due to structural similarities. For instance, the fatty acid β-oxidation pathway is a fundamental cellular process that could potentially be influenced by the presence of such compounds.
The introduction of xenobiotics can sometimes lead to the modulation of metabolic pathways. For example, some foreign compounds can induce the expression of enzymes involved in their own metabolism, a common occurrence in xenobiotic processing. wikipedia.org
Role in Xenobiotic Metabolism Research
As a compound foreign to biological systems, this compound is classified as a xenobiotic. wikipedia.org The metabolism of xenobiotics generally proceeds in phases to increase their water solubility and facilitate excretion. mhmedical.com
Phase I Metabolism: This phase typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. mhmedical.com For this compound, key enzymatic reactions would likely be catalyzed by cytochrome P450 monooxygenases. wikipedia.orgmhmedical.com Potential Phase I transformations could include:
O-dealkylation: Cleavage of the ether bond is a common metabolic route for aryl ethers. nih.govacs.org This would likely be initiated by hydroxylation of the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that spontaneously breaks down. nih.govacs.org
Hydroxylation: The aromatic ring could be hydroxylated. The position of the fluorine and methoxy (B1213986) substituents would direct the position of this hydroxylation. The presence of fluorine can influence the site of metabolic attack. nih.gov
Dehalogenation: While the carbon-fluorine bond is very stable, enzymatic defluorination of aromatic compounds can occur, often following initial oxidative attacks on the ring. researchgate.net
Phase II Metabolism: Following Phase I modifications, the resulting metabolites are often conjugated with endogenous molecules to further increase their polarity. wikipedia.org Common conjugation reactions include glucuronidation, sulfation, and conjugation with amino acids like glycine. mhmedical.comyoutube.com The carboxylic acid group of this compound or its metabolites is a prime site for such conjugation reactions.
The table below outlines the principal phases of xenobiotic metabolism that this compound would likely undergo.
| Phase | Type of Reaction | Potential Enzymes Involved | Possible Outcome for this compound |
| Phase I | Modification | Cytochrome P450 monooxygenases | O-dealkylation, Aromatic hydroxylation |
| Phase II | Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Formation of glucuronide or sulfate (B86663) conjugates |
| Phase III | Excretion | Efflux transporters (e.g., MRPs) | Transport of conjugated metabolites out of the cell |
This table presents a generalized pathway for xenobiotic metabolism and its hypothetical application to the specified compound.
Enzymatic Transformations and Biodegradation Studies
The environmental persistence and breakdown of this compound are largely determined by its susceptibility to enzymatic degradation by microorganisms. The biodegradation of halogenated aromatic compounds is a well-documented field of research. nih.gov
Microbial enzymes, particularly dioxygenases and monooxygenases, are key players in initiating the breakdown of aromatic rings and ether linkages. nih.govnih.gov For phenoxyacetic acid herbicides like 2,4-D, the initial step is often the cleavage of the ether linkage by a specific 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, encoded by the tfdA gene. nih.gov A similar enzymatic attack could be a potential degradation pathway for this compound.
The presence of a fluorine atom on the aromatic ring can impact biodegradability. While the C-F bond is strong, microbial systems have evolved mechanisms to cleave it. researchgate.netacs.org Often, defluorination is not the initial step but occurs after the aromatic ring has been destabilized by other enzymatic actions, such as hydroxylation. researchgate.net Studies on other fluorinated aromatic compounds have shown that bacteria, such as some Pseudomonas species, can utilize them as a source of carbon and energy, indicating the existence of enzymatic pathways capable of handling such molecules. nih.gov
The probable initial steps in the biodegradation of this compound by soil microorganisms are outlined below.
| Step | Enzymatic Action | Potential Intermediate Product |
| 1 | Ether cleavage by monooxygenase/dioxygenase | 2-Fluoro-5-methoxyphenol (B185890) and Glyoxylic acid |
| 2 | Aromatic ring hydroxylation | Fluorinated catechol/hydroquinone derivatives |
| 3 | Ring cleavage by dioxygenases | Aliphatic acid intermediates |
This table illustrates a hypothetical biodegradation pathway based on known mechanisms for structurally related compounds.
Further research, including incubation studies with relevant microbial consortia and purified enzyme systems, would be necessary to fully elucidate the specific enzymatic transformations and biodegradation pathways of this compound.
Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for defining the carbon-hydrogen framework. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons are particularly informative, influenced by the positions of the fluorine, methoxy, and phenoxyacetic acid substituents. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbon of the acid and the carbons of the aromatic ring. mdpi.com The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive technique that can provide information about the electronic environment around the fluorine atom. nih.govresearchgate.net This is especially useful in complex reaction mixtures or when the compound is attached to a solid support. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. The C-O stretching of the ether linkage and the aromatic C-F stretch would also produce distinct signals in the fingerprint region (typically below 1500 cm⁻¹). chemicalbook.comnist.gov
Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. Using a technique like electrospray ionization (ESI), the compound would typically be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the elemental formula. mdpi.commdpi.com The fragmentation pattern in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal the loss of characteristic fragments, such as the carboxylic acid group or the methoxy group, further corroborating the proposed structure. nist.gov
Table 1: Predicted Spectroscopic Data for this compound This table presents expected data based on the analysis of structurally similar compounds.
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-7.5 ppm range, with splitting patterns determined by H-H and H-F coupling. |
| Methylene Protons (-CH₂-) | A singlet around δ 4.6-4.8 ppm. | |
| Methoxy Protons (-OCH₃) | A singlet around δ 3.8-3.9 ppm. | |
| Carboxyl Proton (-COOH) | A broad singlet, typically δ > 10 ppm, often not observed due to exchange. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 170-175 ppm range. mdpi.com |
| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range, with C-F coupling visible. | |
| Methylene Carbon (-CH₂-) | Signal around δ 65-70 ppm. | |
| Methoxy Carbon (-OCH₃) | Signal around δ 55-60 ppm. | |
| IR | O-H Stretch (Carboxylic Acid) | Broad band, 2500-3300 cm⁻¹. nist.gov |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1700-1730 cm⁻¹. | |
| C-O-C Stretch (Ether) | Band(s) in the 1200-1300 cm⁻¹ region. | |
| C-F Stretch (Aryl Fluoride) | Band(s) in the 1100-1250 cm⁻¹ region. | |
| Mass Spec (ESI) | Molecular Ion | [M-H]⁻ at m/z 201.04 in negative mode. [M+H]⁺ at m/z 203.05 in positive mode. |
Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and reaction monitoring.
Thin-Layer Chromatography (TLC) is a rapid and simple method used for qualitative monitoring of reaction progress. A small amount of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, which typically consists of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and provides a compact spot. The position of the compound is visualized, often under UV light at 254 nm, due to its aromatic nature. libretexts.org Alternatively, staining reagents can be used; for instance, a bromocresol green spray will visualize acidic compounds as yellow spots on a green background. illinois.edu By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be tracked.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound. Due to the low volatility of the carboxylic acid, a derivatization step is often required, such as conversion to its methyl ester. nih.gov The derivatized compound is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method is highly sensitive and provides excellent separation, making it suitable for identifying and quantifying impurities. vwr.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comresearchgate.net The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA). researchgate.netlcms.cz The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). HPLC provides high resolution, allowing for the separation of closely related impurities and accurate quantification of the compound's purity. researchgate.net
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid | UV light (254 nm) or chemical stain (e.g., Bromocresol Green) libretexts.orgillinois.edu |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium (carrier gas) | Mass Spectrometry (after derivatization to methyl ester) hmdb.ca |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile gradient with 0.1% Formic Acid | UV at 254 nm sielc.comlcms.cz |
Advanced Monitoring in Solid-Phase Synthesis (e.g., Gel-phase 19F NMR Spectroscopy)
When phenoxyacetic acids are used as linkers in solid-phase organic synthesis (SPOS), monitoring reactions directly on the solid support is challenging. Gel-phase ¹⁹F NMR spectroscopy has emerged as a powerful, non-invasive technique for this purpose, particularly for linkers containing a fluorine atom, such as derivatives of this compound. nih.govresearchgate.net
Solid-phase synthesis involves building molecules step-by-step on an insoluble polymer resin. Traditional monitoring often requires cleaving a small portion of the compound from the resin for analysis by HPLC or MS, which is time-consuming and destructive. rsc.org
Gel-phase ¹⁹F NMR overcomes this limitation. researchgate.net The resin beads, swollen in a suitable deuterated solvent, are placed directly into an NMR tube. Since the ¹⁹F nucleus has a high natural abundance and sensitivity, NMR spectra can be acquired rapidly (within minutes) using standard spectrometers. nih.govrsc.org The chemical shift of the fluorine atom on the linker is highly sensitive to changes in the local chemical environment. As reactions occur on the molecule attached to the linker, the ¹⁹F signal will shift, providing direct information about the progress and completeness of the reaction. rsc.org This allows for real-time monitoring of key steps such as linker loading, peptide coupling, or glycosylation without the need for cleavage from the solid support. nih.govresearchgate.net This technique provides a direct window into the chemistry occurring on the resin, enabling rapid optimization of reaction conditions and ensuring high yields of the desired product.
Future Research Directions and Translational Potential
Advancements in Synthetic Accessibility and Efficiency
The viability of any compound for extensive research and potential commercialization hinges on its synthetic accessibility. For 2-(2-Fluoro-5-methoxyphenoxy)acetic acid, future research will likely focus on developing efficient and scalable synthetic routes.
Furthermore, modern synthetic methodologies offer promising alternatives. For instance, palladium-catalyzed cross-coupling reactions could be explored. These reactions have become powerful tools in the formation of carbon-oxygen bonds and could offer a more versatile route to the target compound and its analogs.
Research into the synthesis of structurally related compounds, such as 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has highlighted the utility of nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated starting materials like 2,4,5-trifluorobenzonitrile (B1209073). nih.gov Although the substitution pattern differs, the principles of activating the aromatic ring towards nucleophilic attack by the fluorine atoms are relevant. Future work could adapt such strategies, potentially starting from a difluorinated precursor, to construct the desired phenoxyacetic acid core.
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Reactants | Potential Advantages |
| Williamson Ether Synthesis | 2-Fluoro-5-methoxyphenol (B185890), Chloroacetic acid derivative | Well-established, straightforward |
| Phase-Transfer Catalysis | 2-Fluoro-5-methoxyphenol, Chloroacetic acid derivative, Catalyst | Milder conditions, potentially higher yields |
| Palladium-Catalyzed C-O Coupling | 2-Fluoro-5-methoxyphenol, Acetic acid derivative with leaving group | High functional group tolerance, versatility |
| Nucleophilic Aromatic Substitution | Difluorinated aromatic precursor, Glycolic acid derivative | Potential for regioselective synthesis |
Novel Derivatization Strategies for Enhanced Biological Inquiry
The structural framework of this compound provides multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of probes for biological systems.
The carboxylic acid group is a prime target for modification. It can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. This strategy has been successfully employed for related fluorophenoxyacetic acids. For example, a copper(II) complex containing a 4-fluorophenoxyacetic acid hydrazide derivative has been synthesized and shown to possess selective anticancer activity against prostate cancer cells. This demonstrates that derivatization of the carboxylic acid moiety can lead to novel compounds with interesting biological profiles. Future research on this compound could explore the synthesis of a library of amide and hydrazide derivatives to screen for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
The aromatic ring also presents opportunities for further functionalization, although this may be more synthetically challenging. The introduction of additional substituents could modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn could fine-tune its interaction with biological targets.
The fluorine and methoxy (B1213986) substituents themselves can be varied. While the core structure is defined by these groups, the synthesis of analogs with different halogen atoms (e.g., chlorine) or alkoxy groups of varying chain lengths could provide valuable SAR data.
Table 2 outlines potential derivatization points and the resulting functional groups that could be explored.
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Site | Resulting Functional Group | Potential Impact on Properties |
| Carboxylic Acid | Ester, Amide, Hydrazide | Altered solubility, hydrogen bonding capacity, and potential for new biological interactions |
| Aromatic Ring | Additional substituents (e.g., alkyl, nitro, amino) | Modified electronics, lipophilicity, and steric hindrance |
| Methoxy Group | Other alkoxy groups (e.g., ethoxy, propoxy) | Fine-tuning of lipophilicity and steric bulk |
| Fluoro Group | Other halogens (e.g., chloro) | Altered electronic effects and metabolic stability |
Integration of Advanced Computational Approaches in Discovery Pipelines
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. For a molecule like this compound, where empirical data is scarce, in silico approaches can provide valuable predictive insights and guide experimental efforts.
Quantum chemical methods , such as Density Functional Theory (DFT), can be employed to analyze the molecular structure, electronic properties, and reactivity of the compound. nih.gov Such studies can elucidate the influence of the fluorine and methoxy substituents on the aromaticity of the phenyl ring and the acidity of the carboxylic acid group, which are crucial determinants of its biological activity. nih.gov
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. Given the structural similarity to some known bioactive molecules, potential targets could include enzymes such as cyclooxygenases (COX) or DNA topoisomerases. For instance, in silico studies on fluoroquinolones have suggested their potential as DNA topoisomerase II inhibitors. nih.gov Similar computational screening could be applied to the phenoxyacetic acid scaffold.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized derivatives to build predictive models that correlate structural features with biological activity. This can help in the rational design of more potent and selective analogs.
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models. This early-stage assessment of the molecule's pharmacokinetic and safety profile is crucial for identifying potential liabilities and guiding the design of compounds with more favorable drug-like properties.
The integration of these computational tools into the research pipeline for this compound will be essential for a more efficient and informed discovery process, ultimately enhancing its translational potential.
Table 3: Application of Computational Approaches
| Computational Method | Application in the Study of this compound |
| Density Functional Theory (DFT) | Analysis of molecular structure, electronic properties, and reactivity |
| Molecular Docking | Prediction of binding modes and affinities with biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles |
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Fluoro-5-methoxyphenoxy)acetic acid?
Methodological Answer:
The compound can be synthesized via arylation or alkylation of precursor indanones or phenols. For example:
- Arylation : React 2-alkyl-5-methoxy-1-indanones with diaryliodonium salts under Pd catalysis to introduce the fluorophenoxy group .
- Alkylation : Use 2-aryl-5-methoxy-1-indanones, cleave the methoxy group to generate phenols, and then perform O-alkylation with chloroacetic acid derivatives .
Key Considerations : - Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-80% after purification by column chromatography).
Basic: How is the compound structurally characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Grow crystals via slow evaporation of a solvent (e.g., ethanol/water mixture) .
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 200 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for small-molecule refinement. For example, the orthorhombic crystal system (space group Pbca) with unit cell parameters a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å can be refined to R₁ = 0.0404 .
Supplementary Techniques : - FT-IR to confirm carboxylic acid and ether functional groups.
- ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding at C2) .
Advanced: How do hydrogen-bonding interactions influence the solid-state packing of this compound?
Methodological Answer:
The compound forms carboxylic acid dimers via O–H···O hydrogen bonds (2.68 Å) and additional C–H···O contacts (3.12 Å), creating a 3D network . To analyze:
- Use Mercury Software to visualize packing diagrams from SC-XRD data.
- Calculate interaction energies with Hirshfeld surface analysis (e.g., dₙᵒᵣₘ = 0.6–1.2 Ų for dominant H-bond contributions) .
Implications : - Stabilizes the crystal lattice, affecting solubility and melting point.
- Guides co-crystal design for enhanced bioavailability in pharmaceutical applications.
Advanced: What mechanistic approaches are used to study its biological activity?
Methodological Answer:
- In Vitro Assays :
- In Silico Studies :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: How can computational modeling resolve electronic effects of the fluorine substituent?
Methodological Answer:
- DFT Calculations (e.g., Gaussian 16):
- Optimize geometry at the B3LYP/6-311+G(d,p) level.
- Analyze Fukui indices to identify nucleophilic/electrophilic sites (fluorine’s σ-hole enhances electrophilicity at C2) .
- NMR Chemical Shift Prediction :
- Some studies report fluorine’s electronegativity reduces electron density at the phenoxy ring, while others highlight hyperconjugative donation. Experimental validation via SC-XRD/DFT is critical .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Variation of Substituents :
- Quantitative SAR (QSAR) :
- Biological Testing :
- Prioritize derivatives with <10 µM activity in primary assays for PK/PD profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
